{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol
Overview
Description
{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol is a chemical compound with the molecular formula C8H6Cl2N2O It is characterized by the presence of two chlorine atoms attached to the imidazo[1,2-a]pyridine ring system and a hydroxymethyl group at the 2-position
Scientific Research Applications
{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary target of {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol is the phosphatidylinositol 3-kinase (PI3K) . PI3K is a lipid kinase that plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the PI3K signalling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .
Biochemical Pathways
The compound primarily affects the PI3K-AKT signalling pathway . By inhibiting PI3K, the compound disrupts the activation of AKT, a serine/threonine kinase that plays a key role in the PI3K signalling pathway . This disruption can lead to changes in cell growth, proliferation, survival, and metabolism .
Result of Action
In vitro anticancer assays have shown that this compound and its derivatives exhibit submicromolar inhibitory activity against various tumor cell lines . For example, one derivative induced cell cycle arrest at the G2/M phase and apoptosis of HCC827 cells by inhibiting PI3Kα .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol typically involves the chlorination of imidazo[1,2-a]pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reaction of imidazo[1,2-a]pyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 6 and 8 positions. Subsequently, the hydroxymethyl group can be introduced using formaldehyde and a suitable base under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxymethylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}formaldehyde or {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}carboxylic acid.
Reduction: {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methane.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride: Similar structure but with an acetic acid group instead of a hydroxymethyl group.
{6-Chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid hydrochloride: Contains a propanoic acid group and a single chlorine atom.
{2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid hydrochloride: Features a thiazole ring and a single chlorine atom.
Uniqueness
{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol is unique due to the presence of two chlorine atoms and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O/c9-5-1-7(10)8-11-6(4-13)3-12(8)2-5/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMZXSKGXBNAJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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